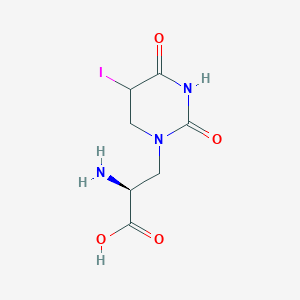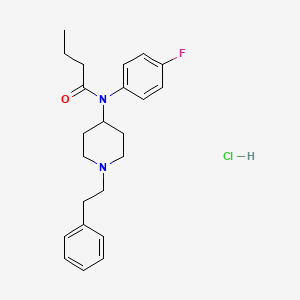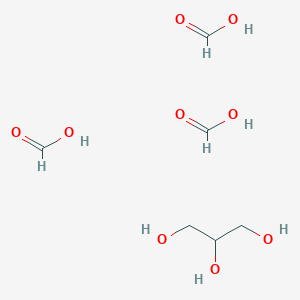
Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)-, 3'-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate typically involves the modification of guanosine derivativesSpecific reaction conditions, such as the use of acetic anhydride for acetylation and appropriate protecting groups, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can be used to remove specific functional groups or modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized nucleosides .
Applications De Recherche Scientifique
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing novel nucleoside analogs and studying their chemical properties.
Biology: Investigated for its potential antiviral activity and its role in nucleic acid metabolism.
Medicine: Explored as a potential therapeutic agent for treating viral infections and other diseases.
Industry: Utilized in the development of pharmaceuticals and as a research tool in various biochemical assays.
Mécanisme D'action
The mechanism of action of Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate involves its incorporation into nucleic acids, where it can interfere with viral replication and other cellular processes. The molecular targets include viral polymerases and other enzymes involved in nucleic acid synthesis. The pathways affected by this compound are primarily related to nucleic acid metabolism and viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanosine: A naturally occurring nucleoside with similar structural features but lacking the modifications present in Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate.
2’-Deoxyguanosine: Another nucleoside analog with a similar backbone but different functional groups.
3’-O-Acetyl-2’-deoxyguanosine: A closely related compound with acetylation at the 3’-position but without the N-(2-methyl-1-oxopropyl) group.
Uniqueness
Guanosine, 2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-acetate is unique due to its specific modifications, which enhance its antiviral properties and make it a valuable tool for scientific research. Its distinct functional groups allow for targeted interactions with viral enzymes and nucleic acids, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C16H21N5O6 |
|---|---|
Poids moléculaire |
379.37 g/mol |
Nom IUPAC |
[(2R,3S,5R)-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate |
InChI |
InChI=1S/C16H21N5O6/c1-7(2)14(24)19-16-18-13-12(15(25)20-16)17-6-21(13)11-4-9(26-8(3)23)10(5-22)27-11/h6-7,9-12,22H,4-5H2,1-3H3,(H,19,20,24,25)/t9-,10+,11+,12?/m0/s1 |
Clé InChI |
ZFRXSVOBUUPQMH-YZTHKRDXSA-N |
SMILES isomérique |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)OC(=O)C |
SMILES canonique |
CC(C)C(=O)N=C1NC(=O)C2C(=N1)N(C=N2)C3CC(C(O3)CO)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)

![tetrasodium;[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12351987.png)



![N-(1-phenethylpiperidin-4-yl)-N-(phenyl-d5)benzo[d][1,3]dioxole-5-carboxamide,monohydrochloride](/img/structure/B12352014.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[4-bromo-2-(tetrazolidin-5-yl)phenyl]thiourea](/img/structure/B12352023.png)
![8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12352025.png)

![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one;hydrochloride](/img/structure/B12352034.png)


